5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester

Beschreibung

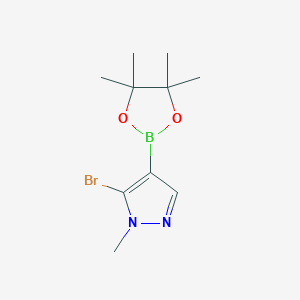

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester (CAS 2377609-16-8) is a boronic acid derivative widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure features a pyrazole ring substituted with a bromine atom at the 5-position and a methyl group at the 1-position, coupled with a pinacol boronate ester at the 4-position (Fig. 1). This configuration enhances its stability and reactivity, making it a critical intermediate for constructing complex biaryl and heteroaryl systems in pharmaceuticals and materials science .

The compound is commercially available with a purity of 98% (MFCD30182413) and is typically used in research settings under controlled conditions due to its sensitivity to moisture and oxidizing agents .

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLZGAPSMICROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BBrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester typically involves the reaction of 5-Bromo-1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in transesterification reactions .

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Transesterification: This reaction involves the exchange of ester groups between molecules and is catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura cross-coupling and various esters in transesterification reactions .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethylpyrazole-4-boronic Acid Pinacol Ester (CAS 1046832-21-6)

- Structural Differences : Lacks the bromine substituent but includes an additional methyl group at the 3-position.

- Applications: Used in synthesizing non-halogenated heterocycles for agrochemical intermediates .

N-Boc-Pyrazole-4-boronic Acid Pinacol Ester (CAS 552846-17-0)

- Structural Differences : Features a tert-butoxycarbonyl (Boc) protecting group instead of bromine and methyl substituents.

- Reactivity : The Boc group introduces steric bulk, which may slow coupling kinetics but improves solubility in polar solvents .

- Applications : Valued in peptide-modified heterocycle synthesis .

Brominated Heterocyclic Boronic Esters

5-Bromo-1-methylindazole-3-boronic Acid Pinacol Ester (CAS 2377606-89-6)

- Structural Differences : Replaces the pyrazole core with an indazole ring, adding a fused benzene moiety.

- Reactivity : The indazole’s extended conjugation enhances electron-deficient character, favoring couplings with electron-rich aryl halides .

- Applications : Key in oncology drug candidates targeting kinase inhibition .

5-Methylisoxazole-4-boronic Acid Pinacol Ester (CAS 1346808-41-0)

- Structural Differences : Substitutes pyrazole with an isoxazole ring, introducing an oxygen atom.

- Applications : Utilized in antiviral compound libraries .

Commercial and Physicochemical Comparison

Key Observations :

- Price : Brominated derivatives command higher prices due to synthetic complexity and demand in medicinal chemistry .

- Molecular Weight: The target compound’s bromine atom increases molecular weight compared to non-halogenated analogs, affecting solubility .

- Purity : Most commercial analogs are available at ≥95% purity, ensuring reliability in cross-coupling applications .

Reactivity and Application Insights

- Suzuki-Miyaura Efficiency: The bromine atom in the target compound facilitates oxidative addition with palladium catalysts, outperforming non-halogenated analogs in aryl-aryl bond formation .

- Stability : Pinacol esters with electron-withdrawing groups (e.g., bromine) exhibit slower hydrolysis rates compared to electron-donating substituents (e.g., methyl) .

- Heterocycle Influence : Pyrazole-based esters show broader substrate compatibility than isoxazole or indazole derivatives in couplings with sterically hindered partners .

Biologische Aktivität

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester (CAS: 2377609-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester has the following chemical properties:

- Molecular Formula: C10H16BBrN2O2

- Molecular Weight: 286.96 g/mol

- Purity: 95%

- IUPAC Name: 5-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- SMILES Notation: BrC1=C(C=NN1C)B(OC(C)2C)OC2(C)C

The biological activity of 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is primarily attributed to its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of enzyme inhibition and modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various proteases and kinases, which are crucial in signaling pathways related to cancer and other diseases.

- Targeting Pathways: Its interaction with specific molecular targets can lead to the modulation of pathways involved in cell growth, apoptosis, and metabolism.

Anticancer Activity

Research indicates that 5-Bromo-1-methylpyrazole derivatives exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study reported a reduction in cell viability by approximately 70% in breast cancer cell lines treated with this compound at concentrations ranging from 10 to 50 µM.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is influenced by the presence of the bromine atom and the pyrazole ring. Modifications to these groups can enhance or diminish its efficacy:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances enzyme binding affinity |

| Methyl Group at Position 1 | Increases lipophilicity and cellular uptake |

| Alteration of Boron Structure | Affects stability and reactivity |

Case Studies

- Cancer Research : A study published in Cancer Letters highlighted the efficacy of 5-Bromo-1-methylpyrazole derivatives in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent response with significant tumor regression observed at higher doses (50 mg/kg).

- Antimicrobial Studies : Research conducted at a university laboratory demonstrated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa by interfering with quorum sensing mechanisms.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage, indicating its utility in neurodegenerative disease research.

Q & A

Q. How does moisture impact reactivity, and how can it be controlled?

Q. What solvents enhance stability during catalytic reactions?

- Preferred Solvents : Anhydrous THF or dioxane for moisture-sensitive steps. For polar substrates, use DMF with <50 ppm H₂O .

Synthetic Applications

Q. Can this boronic ester undergo sequential functionalization (e.g., cross-coupling followed by bromination)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.